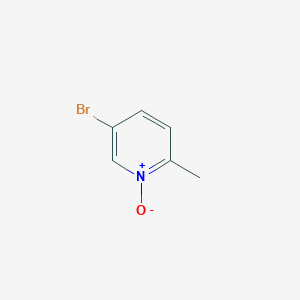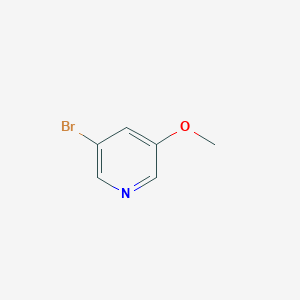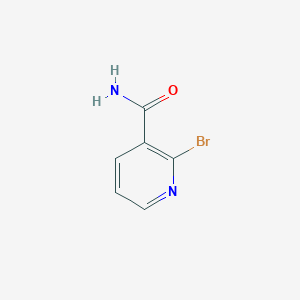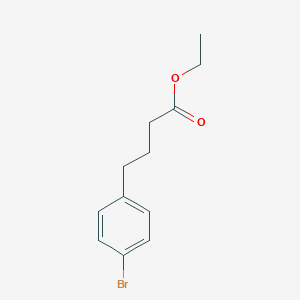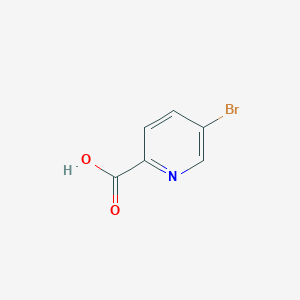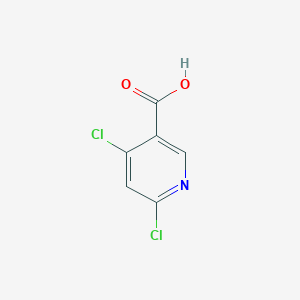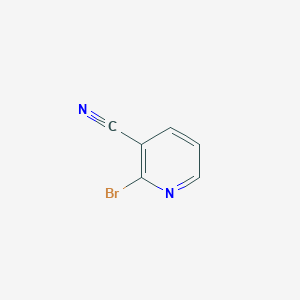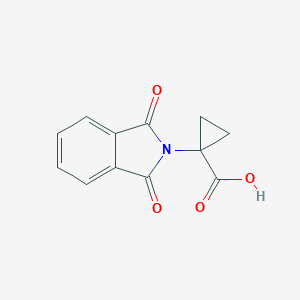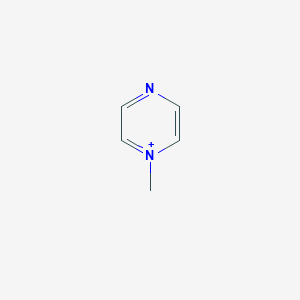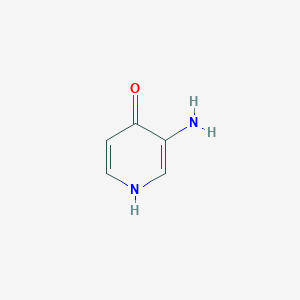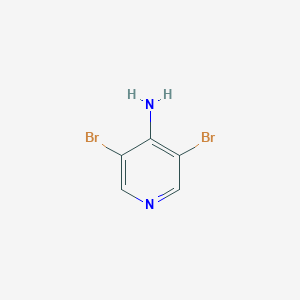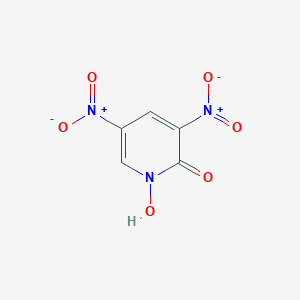
4-(4-Fluorophenyl)-1,3-thiazol-2-amine
概要
説明
4-(4-Fluorophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.
科学的研究の応用
4-(4-Fluorophenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.
Safety and Hazards
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as gefitinib , have been found to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK)
Mode of Action
Based on the mode of action of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function This interaction could lead to changes in cellular processes, potentially leading to the observed therapeutic effects
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-(4-Fluorophenyl)-1,3-thiazol-2-amine may influence a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s worth noting that similar compounds have shown nonlinear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier, slowing the rate of absorption at low doses .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that this compound may have a broad range of molecular and cellular effects .
Action Environment
Similar compounds have been studied for their corrosion inhibition properties in acidic environments , suggesting that environmental factors may indeed influence the action of this compound.
生化学分析
Biochemical Properties
4-(4-Fluorophenyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine. Additionally, this compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can enhance neurotransmitter release by modulating ion channel activity . In other cell types, it may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell survival and growth . Furthermore, this compound can alter metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . For instance, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine . Additionally, the compound may act as an agonist or antagonist at certain receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, with some long-term impacts on cell viability and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation . Higher doses can lead to toxic or adverse effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dose range produces optimal benefits without significant toxicity . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic reactions include hydroxylation and deamination, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion . The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . In tissues, this compound is distributed based on its affinity for different cell types and its ability to penetrate biological barriers .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In the nucleus, it can influence gene expression by interacting with transcription factors or DNA . In mitochondria, it may affect energy production and apoptosis by modulating mitochondrial enzymes . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbon disulfide and an appropriate halogenated compound under basic conditions to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
類似化合物との比較
- 4-(4-Chlorophenyl)-1,3-thiazol-2-amine
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine
- 4-(4-Methylphenyl)-1,3-thiazol-2-amine
Comparison: 4-(4-Fluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound exhibits higher chemical stability and enhanced biological activity. This makes it particularly valuable in applications where stability and activity are crucial.
特性
IUPAC Name |
4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOKJBHBMAGBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352285 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805299 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77815-14-6 | |
| Record name | 4-(4-fluorophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Hantzsch thiazole synthesis in the context of these compounds?
A1: The Hantzsch thiazole synthesis provides a direct and efficient route to synthesize a variety of substituted thiazole rings, a common heterocyclic motif found in numerous bioactive compounds. In the paper "N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine" [], researchers employed this reaction to synthesize a novel N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine derivative. This method utilizes readily available starting materials, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, highlighting the versatility and practicality of the Hantzsch synthesis for creating structurally diverse thiazole derivatives. []
Q2: What spectroscopic techniques were employed to confirm the structure of the synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine?
A2: The researchers utilized a combination of spectroscopic methods to confirm the structure of the synthesized compound. These methods included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H-NMR), carbon-13 nuclear magnetic resonance spectroscopy (13C-NMR), and mass spectrometry. [] This multifaceted approach provides a comprehensive understanding of the compound's structure, confirming its successful synthesis.
Q3: What preliminary biological activity has been investigated for these types of compounds?
A3: The synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine was screened for its in vitro antibacterial activity against two bacterial strains: Staphylococcus aureus and Chromobacterium violaceum. [] Furthermore, a series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines were investigated for their anthelmintic and antibacterial properties. [, ] These initial studies suggest potential therapeutic applications for this class of compounds, warranting further investigation into their mechanisms of action and in vivo efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


